Cas no 71576-04-0 (3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid)

71576-04-0 structure
Nome del prodotto:3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid
3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid
- 4-Oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butanoic acid
- butanoic acid, 4-oxo-4-[(4-phenyl-2-thiazolyl)amino]-
- butanoic acid, 4-oxo-4-[[(2Z)-4-phenyl-2(3H)-thiazolylidene]amino]-
- 3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid
- CHEMBL1399951
- REGID_for_CID_804919
- IFLab1_004016
- 4-Oxo-4-((4-phenyl-2-thiazolyl)amino)butanoic acid
- STK032992
- F0777-0129
- starbld0014637
- Z57103070
- CS-0345871
- SMR000061357
- DTXSID80992131
- AKOS002276823
- AF-399/15032590
- 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid
- (Z)-4-oxo-4-((4-phenylthiazol-2(3H)-ylidene)amino)butanoic acid
- 4-oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid
- Oprea1_176841
- Oprea1_685124
- Acide N(phenyl-4 thiazolyl-2) succinamique
- 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid
- JSVUMSHBCQCDSY-UHFFFAOYSA-N
- HMS2184M14
- N(4-phenyl 2-thiazolyl) succinamic acid
- MLS000054060
- HMS1680L20
- BBL000104
- VS-00446
- Oprea1_056505
- HMS1423G12
- Cambridge id 5552545
- F 1657
- Acide N(phenyl-4 thiazolyl-2) succinamique [French]
- Butanoic acid, 4-oxo-4-((4-phenyl-2-thiazolyl)amino)-
- STK970432
- AKOS000269616
- F0856-0173
- 71576-04-0
-
- Inchi: InChI=1S/C13H12N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16)
- Chiave InChI: JSVUMSHBCQCDSY-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O
Proprietà calcolate
- Massa esatta: 276.05696
- Massa monoisotopica: 276.05686342g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 332
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 108Ų
Proprietà sperimentali
- PSA: 79.29
3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0777-0129-20mg |
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid |
71576-04-0 | 90%+ | 20mg |
$99.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-10μmol |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-10mg |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 10mg |
$79.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-75mg |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 75mg |
$208.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-100mg |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 100mg |
$248.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-2mg |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F0777-0129-5μmol |
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid |
71576-04-0 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Life Chemicals | F0777-0129-10μmol |
3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid |
71576-04-0 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-4mg |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
Life Chemicals | F0856-0173-20μmol |
3-{[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}propanoic acid |
71576-04-0 | 90%+ | 20μl |
$79.0 | 2023-07-06 |
3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid Letteratura correlata
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
71576-04-0 (3-{(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidenecarbamoyl}propanoic acid) Prodotti correlati
- 2138122-25-3(2-[5-Hydroxy-2-(2-methylbutan-2-yl)cyclohexyl]-5-methyl-2,3-dihydropyridazin-3-one)
- 905273-37-2(5-Chloro-6-iodo-isoindole-1,3-dione)
- 1806810-12-7(3-Amino-2-chloro-5-(chloromethyl)-4-(difluoromethyl)pyridine)
- 114435-86-8(Fluoromethyl 4-methylbenzenesulfonate)
- 1697017-93-8(2-amino-5-(4-chloro-1H-pyrazol-1-yl)-2-ethylpentanoic acid)
- 443909-46-4(2-3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-ylphenol)
- 876476-87-8(20-Bromoicosanoic acid)
- 2411641-71-7(tert-butyl 6-acetyl-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate)
- 388088-81-1(3-(5-METHYL-1,3,4-OXADIAZOL-2-YL)BENZENESULFONYL CHLORIDE)
- 1354963-49-7(3-{[3-(trifluoromethoxy)phenyl]methyl}azetidine hydrochloride)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
